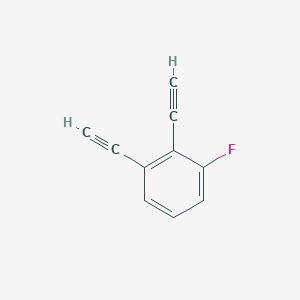
1,2-Diethynyl-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethynyl-3-fluorobenzene is an organic compound with the molecular formula C10H5F. It is a derivative of benzene, where two ethynyl groups and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-fluorobenzene can be synthesized through various methods. One common approach involves the use of a continuous-flow double diazotization reaction. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale diazotization reactions, where safety and yield optimization are critical. The use of continuous-flow reactors can help mitigate the risks associated with exothermic reactions and improve overall yield .
化学反応の分析
Types of Reactions
1,2-Diethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions, particularly at the para position.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethynyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound .
科学的研究の応用
1,2-Diethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as an intermediate in various chemical processes
作用機序
The mechanism of action of 1,2-Diethynyl-3-fluorobenzene involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that modify the electronic properties of the benzene ring, while the fluorine atom can influence the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different chemical and biological environments .
類似化合物との比較
Similar Compounds
1,2-Diethynylbenzene: Lacks the fluorine atom, which makes it less reactive in electrophilic substitution reactions.
3-Fluorobenzene: Lacks the ethynyl groups, resulting in different reactivity and applications.
1,2-Diethynyl-4-fluorobenzene: The position of the fluorine atom changes the compound’s reactivity and properties
Uniqueness
1,2-Diethynyl-3-fluorobenzene is unique due to the presence of both ethynyl groups and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H5F |
|---|---|
分子量 |
144.14 g/mol |
IUPAC名 |
1,2-diethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H |
InChIキー |
GUWCHQZUXZVLGG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C(=CC=C1)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
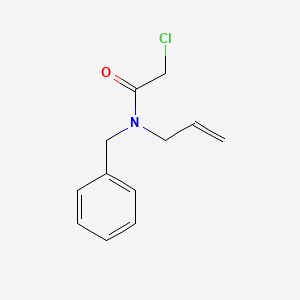
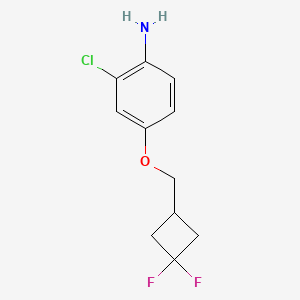
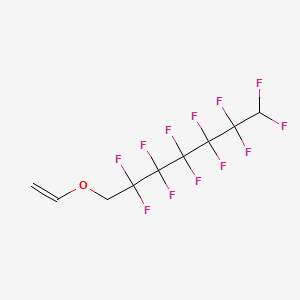
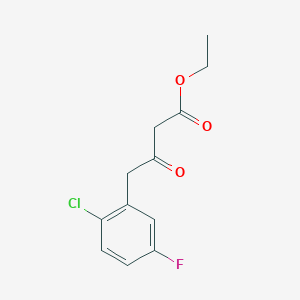
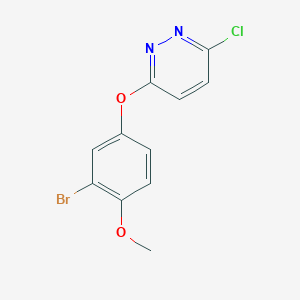
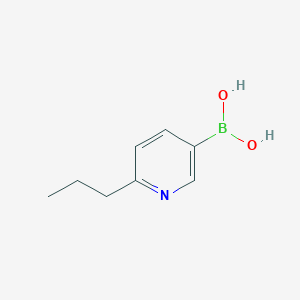
![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)
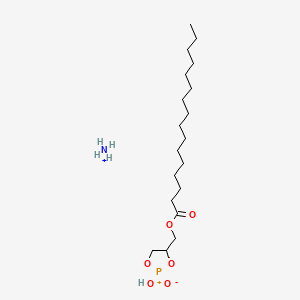
![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
